1-Allyl-3-iodo-1H-indole-2-carboxylic acid
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Overview
Description
1-Allyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an allyl group at the 1-position, an iodine atom at the 3-position, and a carboxylic acid group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Allyl-3-iodo-1H-indole-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Allylation: The allyl group is introduced at the 1-position through a reaction with allyl halides in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Allyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming new derivatives.
Coupling Reactions: The allyl group allows for various coupling reactions, including Heck and Suzuki couplings, to form more complex structures.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dichloromethane, and catalysts like palladium.
Scientific Research Applications
1-Allyl-3-iodo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses.
The exact mechanism of action is still under investigation, with studies focusing on its binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
1-Allyl-3-iodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives:
1-Allyl-1H-indole-2-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Iodo-1H-indole-2-carboxylic acid:
1-Allyl-3-bromo-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10INO2 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
3-iodo-1-prop-2-enylindole-2-carboxylic acid |
InChI |
InChI=1S/C12H10INO2/c1-2-7-14-9-6-4-3-5-8(9)10(13)11(14)12(15)16/h2-6H,1,7H2,(H,15,16) |
InChI Key |
JAXOVYHNXJRRNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1C(=O)O)I |
Origin of Product |
United States |
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